3-Chloro-8-fluoroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-8-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRNZBNAZNEXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 8 Fluoroimidazo 1,2 a Pyridine and Its Analogues
Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the fused bicyclic system of imidazo[1,2-a]pyridines can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, diversity, and environmental impact.
The condensation of 2-aminopyridines with various carbonyl compounds is a foundational and widely exploited strategy for building the imidazo[1,2-a]pyridine core. acs.org The classical Tschitschibabin reaction, first reported in 1925, involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or an aldehyde like bromoacetaldehyde. bio-conferences.orgresearchgate.net This initial alkylation on the endocyclic nitrogen of the pyridine (B92270) ring is followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org
Modern variations of this approach have been developed to improve yields and broaden the substrate scope under milder conditions. For instance, key intermediates for potent respiratory syncytial virus fusion inhibitors have been synthesized by refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol. acs.org Dong-Jian Zhu and colleagues developed a method that requires neither a catalyst nor a solvent, reacting α-bromo/chloroketones with 2-aminopyridines efficiently at 60°C. bio-conferences.orgresearchgate.net
| Reagents | Catalyst/Conditions | Product Type | Ref. |
| 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO3) | 2-Substituted imidazo[1,2-a]pyridines | researchgate.net |
| 2-Aminopyridine, Ethyl bromopyruvate | Reflux in Ethanol | Imidazo[1,2-a]pyridine intermediates | acs.org |
| 2-Aminopyridine, α-Bromo/chloroketone | 60°C, Solvent-free | 2-Substituted imidazo[1,2-a]pyridines | bio-conferences.org |
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. researchgate.netnih.gov This acid-catalyzed, three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.netnih.govresearchgate.net The GBB reaction has become a preferred methodology for generating diverse libraries of these scaffolds for drug discovery. mdpi.comnih.gov Microwave-assisted GBB reactions have been shown to produce imidazo[1,2-a]pyridine-chromone hybrids in an eco-friendly manner using ammonium (B1175870) chloride as a catalyst in ethanol. mdpi.com
Another significant MCR involves the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct route to a wide range of imidazo[1,2-a]pyridine compounds. bio-conferences.orgnih.gov
Transition metal catalysis has significantly advanced the synthesis of imidazo[1,2-a]pyridines, enabling reactions under mild conditions with high efficiency and functional group tolerance. researchgate.net
Copper-Catalyzed Syntheses: Copper catalysts, such as CuI and CuSO₄, are widely used. nih.gov One-pot procedures using copper catalysts allow for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.org A copper-catalyzed aerobic oxidative cyclization has been used for synthesizing formyl-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and cinnamaldehyde (B126680) derivatives. nih.gov Furthermore, Cu(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines provides another efficient route. organic-chemistry.org The A³-coupling reaction, catalyzed by a Cu(II)–ascorbate system in aqueous micellar media, represents a green synthetic approach. acs.org
Palladium-Catalyzed Syntheses: Palladium catalysts, like Pd(OAc)₂, have been employed in microwave-assisted, ligand-free, three-component reactions to synthesize 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org These methods benefit from the high availability of commercial reagents and offer an efficient pathway to molecular diversity. organic-chemistry.org
| Catalyst System | Reaction Type | Reactants | Ref. |
| CuI / NaHSO₄·SiO₂ | Three-component domino reaction | Aldehydes, 2-Aminopyridines, Terminal alkynes | nih.gov |
| Cu(I) / Bipyridine | Cyclization | Pyridine-2-amine, 3-Phenylpropionaldehyde | thieme-connect.com |
| Pd(OAc)₂ | Three-component reaction (Microwave) | Aryl halides, Amines, Alkynes (example) | organic-chemistry.org |
| CuSO₄ / Air | Aerobic oxidative coupling | 2-Aminopyridines, Nitroolefins | organic-chemistry.org |
In line with the principles of green chemistry, metal-free and organocatalytic methods have gained prominence. acs.org These strategies avoid the cost and potential toxicity associated with metal catalysts. acs.org A notable example is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can produce imidazo[1,2-a]pyridines in quantitative yield within minutes in an aqueous medium. rsc.orgallfordrugs.com
Molecular iodine has been shown to be an effective catalyst for delivering 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters. acs.org Additionally, electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines has been developed as an effective and straightforward metal-free protocol. rsc.org
Specific Synthesis of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine
The synthesis of the specific target compound, this compound, requires a multi-step approach that first establishes the 8-fluoroimidazo[1,2-a]pyridine (B164112) core, followed by a regioselective chlorination at the C3 position.
Directing halogenation to a specific position on the imidazo[1,2-a]pyridine ring is crucial for creating functionalized analogues for various applications. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.
Fluorination: The synthesis of the 8-fluoroimidazo[1,2-a]pyridine precursor can be achieved through established condensation methods, starting with 3-fluoro-2-aminopyridine. nih.gov For introducing fluorine at the C3 position of the core ring system, the electrophilic fluorinating reagent Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is highly effective. acs.orgacs.org Reactions performed with Selectfluor™ in an aqueous medium demonstrate excellent regioselectivity, yielding 3-fluoroimidazo[1,2-a]pyridines in moderate to good yields. acs.orgacs.orgnih.gov The presence of a base like DMAP (4-dimethylaminopyridine) can enhance the formation of the monofluorinated product. acs.org
Chlorination: For the specific synthesis of this compound, a regioselective chlorination of the 8-fluoroimidazo[1,2-a]pyridine intermediate is required. A facile and efficient transition-metal-free method has been developed for the C3-halogenation of the imidazo[1,2-a]pyridine core. rsc.orgnih.gov This reaction uses inexpensive and readily available sodium chlorite (B76162) (NaClO₂) as the chlorine source in the presence of acetic acid. nih.govresearchgate.net The reaction proceeds with high regioselectivity for the C3 position, providing good to excellent yields of 3-chloro-imidazo[1,2-a]pyridine derivatives. nih.gov This method is tolerant of various substituents on the pyridine ring, making it suitable for the chlorination of the 8-fluoro precursor. nih.gov
| Halogenation Type | Reagent/Catalyst | Position | Conditions | Ref. |
| Chlorination | Sodium Chlorite (NaClO₂), Acetic Acid | C3 | Toluene, 60°C | nih.govresearchgate.net |
| Bromination | Sodium Bromite (NaBrO₂), Acetic Acid | C3 | DMF, 60°C | nih.gov |
| Fluorination | Selectfluor™ | C3 | Aqueous medium, DMAP | acs.orgacs.org |
Optimized Reaction Pathways and Process Conditions
While a direct, one-step synthesis for this compound is not prominently detailed in the literature, an optimized pathway can be constructed from established methodologies for the synthesis and functionalization of the core imidazo[1,2-a]pyridine skeleton. A highly efficient route involves a two-step process: first, the synthesis of the 8-fluoroimidazo[1,2-a]pyridine intermediate, followed by a regioselective chlorination at the C-3 position.
The initial cyclization to form the 8-fluoroimidazo[1,2-a]pyridine core typically proceeds by reacting 3-fluoro-2-aminopyridine with a suitable two-carbon synthon, such as an α-haloketone. Subsequent functionalization at the C-3 position, which is the most nucleophilic carbon, can be achieved with high regioselectivity. Transition-metal-free halogenation methods are particularly advantageous due to their cost-effectiveness and reduced toxicity. One such highly efficient strategy employs sodium chlorite (NaClO₂) as both the chlorine source and the oxidant in an acidic medium. researchgate.netresearchgate.net This method avoids the need for harsh reagents or expensive metal catalysts. researchgate.net
The reaction conditions for this C-3 chlorination have been optimized for the general imidazo[1,2-a]pyridine scaffold, demonstrating good to excellent yields across a range of substrates. researchgate.netresearchgate.net These conditions are directly applicable to the 8-fluoro analogue.
| Parameter | Condition | Typical Yield | Reference |
|---|---|---|---|
| Halogen Source | Sodium Chlorite (NaClO₂) | 64-92% | researchgate.netresearchgate.net |
| Solvent | Toluene or DMF | ||
| Acid | Acetic Acid (AcOH) | ||
| Temperature | 60 °C |
Divergent Synthesis of this compound Derivatives
The this compound scaffold serves as a versatile platform for divergent synthesis, enabling the creation of diverse chemical libraries. This is primarily due to the reactivity of the C-3 chloro substituent and the potential for functionalization at other positions on the bicyclic ring system. rsc.org
C-3 Position: The chlorine atom at the C-3 position is an excellent leaving group, making it an ideal handle for various cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding chemical diversity from a common intermediate.
C-C Bond Formation: 3-Haloimidazo[1,2-a]pyridines are effective substrates in Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net This palladium-catalyzed reaction with boronic acids allows for the introduction of various aryl and heteroaryl groups at the C-3 position.
C-N Bond Formation: The C-3 position can be functionalized with nitrogen-containing moieties through amination reactions. researchgate.net
C-S and C-Se Bond Formation: Sulfenylation and selenation reactions provide access to derivatives containing sulfur and selenium, which are important for biological activity and material properties. researchgate.net
Other Functionalizations: A multitude of other transformations, such as alkylation, carbonylation, and phosphonation, have been developed for the C-3 position, highlighting its synthetic utility. researchgate.netnih.govmdpi.comnih.gov A catalyst-free, three-component Petasis-like reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid has been developed for C-3 arylomethylation. nih.gov
C-8 Position and Other Positions: While the C-3 position is the most reactive for electrophilic substitution, functionalization at other sites (C-2, C-5, C-6, C-7, and C-8) is also possible, enabling comprehensive structural diversification. rsc.org The fluorine atom at C-8 modifies the electronic properties of the pyridine ring, influencing the reactivity and biological activity of the resulting derivatives. Further substitution on the pyridine ring can be achieved through methods tailored for electron-deficient systems, although this is generally more challenging than C-3 functionalization.
| Reaction Type | Reagents/Catalyst | Functionality Introduced | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl/Heteroaryl | researchgate.netresearchgate.net |
| Aza-Friedel–Crafts Reaction | Aldehydes, Amines, Y(OTf)₃ | Substituted Alkyl | mdpi.com |
| Petasis-like Reaction | Glyoxylic acid, Boronic acid (catalyst-free) | Arylomethylene | nih.gov |
| Thiocyanation | NH₄SCN, Eosin Y, Visible light | Thiocyanate (-SCN) | nih.gov |
| Amination | Amines, Copper catalyst | Amino | researchgate.net |
While the core this compound is achiral, stereocenters can be introduced through substitution, leading to chiral derivatives. A significant area of stereoselective synthesis involves the creation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. This is particularly relevant for imidazo[1,2-a]pyridines bearing a bulky aryl group at a position adjacent to another substituent, such as the C-5 or C-6 position.
A highly modular and efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed via an asymmetric multicomponent reaction. nih.gov This approach utilizes a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé (GBB) reaction between a 6-aryl-2-aminopyridine, an aldehyde, and an isocyanide. This methodology provides access to a wide range of imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities. nih.gov By employing a suitably substituted 6-aryl-3-fluoro-2-aminopyridine as a precursor, this strategy could be adapted to generate chiral derivatives related to the this compound scaffold.
Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines to minimize environmental impact and improve efficiency. mdpi.com
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) are inherently green as they combine three or more reactants in a single step, maximizing atom economy and reducing waste. nih.govmdpi.com
Alternative Energy Sources: Microwave irradiation has been shown to accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netmdpi.com Electrochemical methods also offer an environmentally benign alternative by avoiding the use of chemical oxidants. rsc.org
Green Solvents and Catalysts: The use of water or polyethylene (B3416737) glycol (PEG) as a reaction medium represents a significant green advancement. acs.org Furthermore, developing catalyst-free reactions or using inexpensive, non-toxic catalysts like ammonium chloride (NH₄Cl) aligns with green principles. nih.govmdpi.com
Atom-Economical Reagents: Employing air as a benign and abundant oxidant in copper-catalyzed syntheses is a prime example of a green approach. organic-chemistry.org Similarly, using sodium chlorite for halogenation is advantageous as it serves as both the halogen source and oxidant, improving the atom economy of the process. researchgate.net
| Green Approach | Example/Method | Advantage | Reference |
|---|---|---|---|
| Atom Economy | Groebke-Blackburn-Bienaymé (MCR) | One-pot synthesis, reduced waste | nih.govmdpi.com |
| Benign Oxidant | Use of atmospheric air | Abundant, non-toxic, no byproducts | organic-chemistry.org |
| Alternative Energy | Microwave-assisted synthesis | Reduced reaction times, higher yields | researchgate.netmdpi.com |
| Catalyst-Free Conditions | Petasis-like C-3 functionalization | Avoids metal catalysts and simplifies purification | nih.gov |
| Green Reagents | NaClO₂ for chlorination | Acts as both halogen source and oxidant | researchgate.net |
| Electrosynthesis | Electrochemical C-N cyclization | Avoids external chemical oxidants | rsc.org |
Molecular Design and Structure Activity Relationship Sar Studies of 3 Chloro 8 Fluoroimidazo 1,2 a Pyridine Derivatives
Rational Design Principles for Modulating Biological Activity
The rational design of derivatives based on the 3-chloro-8-fluoroimidazo[1,2-a]pyridine core involves a multi-faceted approach aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary principle is the strategic modification of the scaffold to achieve high-affinity interactions with a specific biological target, such as an enzyme or receptor. nih.gov The imidazo[1,2-a]pyridine (B132010) nucleus is an attractive starting point for drug discovery due to its rigid structure and synthetic tractability, which allows for systematic exploration of chemical space. researchgate.net
Medicinal chemists employ several design strategies. One common approach is scaffold hopping, where the imidazo[1,2-a]pyridine core is used to replace other heterocyclic systems to improve drug-like properties. rsc.org Another key principle is the introduction of various substituents at different positions of the bicyclic ring to probe the target's binding pocket. These modifications can modulate electronic properties, lipophilicity, and steric bulk, all of which are critical for biological activity. For instance, in the development of inhibitors for kinases like Nek2, the design focuses on creating molecules that can fit into the ATP-binding site and form specific interactions that lead to potent inhibition. nih.govdocumentsdelivered.com Similarly, in the development of anti-tuberculosis agents, modifications are aimed at targets like the QcrB subunit of the cytochrome bc1 complex, with the goal of disrupting the pathogen's energy metabolism. rsc.orgresearchgate.net
Elucidation of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For imidazo[1,2-a]pyridine derivatives, extensive SAR exploration has provided crucial insights for the development of potent and selective agents.
The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on the core structure. Research across different therapeutic areas has illuminated these relationships.
In the context of antitubercular agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed several key findings. rsc.orgnih.gov The amide linker at the C-3 position was found to be crucial for activity against Mycobacterium tuberculosis. nih.gov Further exploration showed that large, lipophilic biaryl ethers attached to this amide resulted in compounds with potent nanomolar activity. nih.gov Substitutions on the pyridine (B92270) ring also played a significant role; for example, a 2-ethyl-6-chloro substitution dramatically improved potency against both extracellular and intracellular mycobacteria. rsc.org Conversely, replacing a 7-methyl group with a 7-chloro group was found to decrease activity five-fold in one series of analogues. nih.gov
For anticancer applications, substitutions at the C-2 and C-3 positions have been shown to be critical. In one study, a compound featuring a nitro group at C-2 and a p-chlorophenyl group at C-3 demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line. In the pursuit of selective COX-2 inhibitors, a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring was identified as a key feature for high potency and selectivity. researchgate.net
Studies on anticholinesterase agents also highlight the importance of substituent positioning. A methyl group at the C-4 position of the core led to the highest AChE inhibition, whereas a methyl group at the C-2 position had a negative impact on the activity of two different series of compounds. nih.gov
| Position | Substituent | Biological Target/Activity | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| C-2 | Ethyl | Antitubercular (Mtb) | Part of a potent 2-ethyl-6-chloro substitution pattern | rsc.org |
| C-2 | p-Methylsulfonyl phenyl | COX-2 Inhibition | High potency and selectivity (IC50 = 0.07-0.18 µM) | researchgate.net |
| C-2 | Nitro | Anticancer (HT-29 cells) | High inhibitory activity (IC50 = 4.15 µM) | |
| C-3 | Amide Linker | Antitubercular (Mtb) | Essential for activity | nih.gov |
| C-6 | Chloro | Antitubercular (Mtb) | Part of a potent 2-ethyl-6-chloro substitution pattern | rsc.org |
| C-7 | Chloro | Antitubercular (Mtb) | 5-fold decrease in activity compared to 7-methyl | nih.gov |
| C-4 | Methyl | Anticholinesterase (AChE) | Highest inhibitory activity in the series (IC50 = 79 µM) | nih.gov |
The specific placement of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.
The fluoro substituent at the C-8 position has a particularly strategic role based on the principles of bioisosterism. The 8-fluoroimidazo[1,2-a]pyridine (B164112) core has been established as a physicochemical mimic and a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) ring system. nih.gov Fluorine is similar in size to a hydrogen atom but is highly electronegative. Its introduction can significantly alter the local electronic environment and pKa of nearby functional groups. chemicalbook.com Crucially, replacing a CH group with a CF group can block metabolic oxidation at that position, often leading to improved pharmacokinetic profiles. chemicalbook.com In the context of the 8-fluoro substitution, it is designed to mimic the nitrogen atom found at the 8-position of imidazo[1,2-a]pyrimidines, thereby retaining a similar molecular shape and electronic profile while improving metabolic stability and other drug-like properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This method is invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been successfully developed, particularly for antitubercular agents. researchgate.net One such study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues generated a five-featured common pharmacophore hypothesis (HHPRR), which included two hydrophobic features, two aromatic rings, and one positive ionizable feature as essential for activity. researchgate.net
The resulting atom-based 3D-QSAR model demonstrated strong statistical significance, with a high correlation coefficient (R² = 0.9181) for the training set of compounds and good predictive power for the test set (Q² = 0.6745). researchgate.net Such models create a visual map, indicating regions where certain physicochemical properties (e.g., hydrophobicity, positive or negative charge) are favorable or unfavorable for biological activity. These insights allow medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process. researchgate.net
Lead Optimization Strategies Based on SAR Insights
Initial high-throughput screening identified imidazo[1,2-a]pyridine amides as a potent class of antitubercular agents. rsc.org Subsequent SAR studies established the importance of the N-benzylcarboxamide moiety at the C-3 position. rsc.org The optimization process then focused on modifying other parts of the molecule to improve potency and pharmacokinetic properties.
Key optimization strategies included:
Systematic substitution on the core: Based on SAR findings, substituents were explored at the C-2 and C-6 positions. This led to the discovery that a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring significantly enhanced potency. rsc.org
Improving metabolic stability and oral bioavailability: The lead optimization campaign successfully produced compounds, such as the precursors to Q203, that exhibited excellent oral bioavailability (over 90%) and high exposure in animal models. These optimized compounds also showed significant efficacy in reducing bacterial load in mouse infection models, validating the SAR-guided design strategy. researchgate.netnih.gov
This iterative process of design, synthesis, and testing, guided by a deep understanding of the SAR, ultimately led to the identification of Q203 as a potent and promising clinical candidate. researchgate.net
Biological Activities and Therapeutic Potential of 3 Chloro 8 Fluoroimidazo 1,2 a Pyridine
In Vitro Pharmacological Profiling and Functional Assays
No publicly available data from in vitro studies, including enzyme inhibition assays, cell-based assays, or receptor binding and modulation studies, could be found for 3-Chloro-8-fluoroimidazo[1,2-a]pyridine.
Enzyme Inhibition Assays (e.g., Kinases, Phosphodiesterases, Urease)
There are no published studies reporting the inhibitory activity of this compound against any enzymes, including but not limited to kinases, phosphodiesterases, or urease.
Cell-Based Assays (e.g., Cell Proliferation, Cytotoxicity, Reporter Gene Studies)
Information regarding the effects of this compound on cell proliferation, its potential cytotoxicity against cancer or other cell lines, or its activity in reporter gene assays is not available in the scientific literature.
Receptor Binding and Modulation Studies (e.g., GABAA Receptor, TSPO)
There are no reports on the binding affinity or modulatory effects of this compound at any receptors, including the GABAA receptor or the translocator protein (TSPO).
In Vivo Efficacy Studies in Preclinical Disease Models
Consistent with the lack of in vitro data, no in vivo studies in animal models have been published for this compound.
Development and Application of Relevant Animal Models
There is no information on the use of any animal models to evaluate the therapeutic potential of this compound.
Assessment of Therapeutic Effects and Efficacy Measures
As no in vivo studies have been conducted, there are no data on the therapeutic effects or efficacy of this compound in any preclinical disease models.
Investigation into Specific Biological Pathways Modulated by the Compound
The imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry, is known for its wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While direct studies on the specific biological pathways modulated by this compound are not extensively detailed in the public domain, the known effects of closely related analogs and the broader class of imidazo[1,2-a]pyridine derivatives provide significant insights into its probable mechanisms of action and therapeutic targets.
Research into the broader family of imidazo[1,2-a]pyridine derivatives has revealed their capacity to interact with several key biological pathways, suggesting a multi-targeted therapeutic potential. The primary areas of investigation include their roles as modulators of the GABAergic system and as inhibitors of critical pathways in cancer progression.
One of the most significant findings for a structurally similar compound, 8-fluoroimidazo[1,2-a]pyridine (B164112), is its role as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in allosteric modulators of the GABA A receptor. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. This suggests that this compound may also exhibit activity as a modulator of the GABA A receptor, making it a potential candidate for the development of novel therapeutics for neurological disorders.
In the context of oncology, various derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activities through the modulation of several critical signaling pathways. For instance, certain imidazo[1,2-a]pyridine compounds have been shown to inhibit the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. nih.gov Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov
Furthermore, other derivatives have been identified as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family that plays a crucial role in cellular detoxification and is often overexpressed in cancer stem cells, contributing to drug resistance. nih.gov By inhibiting ALDH, these compounds can potentially target the cancer stem cell population, leading to more effective and durable anticancer responses. nih.gov The induction of apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins, is another hallmark of the anticancer activity of imidazo[1,2-a]pyridine derivatives. waocp.org
The table below summarizes the observed biological activities and modulated pathways of various imidazo[1,2-a]pyridine derivatives, providing a framework for the potential therapeutic applications of this compound.
| Derivative Class | Biological Pathway/Target | Therapeutic Potential |
| 8-fluoroimidazo[1,2-a]pyridines | GABA A Receptor Modulation nih.gov | Neurological Disorders |
| Substituted imidazo[1,2-a]pyridines | AKT/mTOR Pathway Inhibition nih.gov | Cancer |
| Substituted imidazo[1,2-a]pyridines | Aldehyde Dehydrogenase (ALDH) Inhibition nih.gov | Cancer |
| Various imidazo[1,2-a]pyridines | Induction of Apoptosis nih.govwaocp.org | Cancer |
Detailed research findings on specific imidazo[1,2-a]pyridine derivatives highlight their potency and selectivity, offering a glimpse into the potential efficacy of this compound.
| Compound Type | Specific Target/Action | Cell Line/Model | Observed Effect |
| Imidazo[1,2-a]pyridine derivative | AKT/mTOR pathway inhibition | Melanoma and cervical cancer cells | Induced G2/M cell cycle arrest and apoptosis. nih.gov |
| Imidazo[1,2-a]pyridine derivative | Aldehyde Dehydrogenase 1A3 Inhibition | Glioblastoma Stem Cells | Novel chemotypes to target glioblastoma stem cells. nih.gov |
| Selenylated Imidazo[1,2-a]pyridine | Induction of Cell Senescence and Oxidative Stress | Chronic Myeloid Leukemia Cells | Pro-oxidant activity leading to senescence. mdpi.com |
| Novel Imidazo[1,2-a]pyridine Compounds | Cytotoxic Effects | HCC1937 Breast Cancer Cells | Strong cytotoxic impact and induction of apoptosis. waocp.org |
Given the established role of the 8-fluoroimidazo[1,2-a]pyridine core in modulating the GABA A receptor and the diverse anticancer activities of other derivatives, it is plausible that this compound possesses a dual therapeutic potential, targeting both neurological and oncological pathways. Further specific investigations are warranted to fully elucidate its precise mechanisms of action and validate its therapeutic utility.
Molecular Mechanisms of Action and Target Identification for 3 Chloro 8 Fluoroimidazo 1,2 a Pyridine
Identification of Primary Molecular Targets and Off-Targets
For 3-Chloro-8-fluoroimidazo[1,2-a]pyridine, there is currently no publicly available research identifying its primary molecular targets or potential off-targets. The biological activity of related imidazo[1,2-a]pyridine (B132010) derivatives suggests that potential targets could include protein kinases, G-protein coupled receptors, or enzymes involved in microbial metabolic pathways. However, without specific experimental data, the targets of this particular compound remain speculative.
Table 1: Putative Molecular Target Profile of this compound
| Target Class | Specific Target | Supporting Evidence |
|---|---|---|
| Protein Kinases | Not Identified | General activity of imidazo[1,2-a]pyridine scaffold |
| GPCRs | Not Identified | General activity of imidazo[1,2-a]pyridine scaffold |
| Microbial Enzymes | Not Identified | General activity of imidazo[1,2-a]pyridine scaffold |
| Off-Targets | Not Identified | No available data |
Note: This table is illustrative and based on the activities of the broader chemical class, not on specific data for this compound.
Characterization of Ligand-Target Interactions
Understanding the specific molecular interactions between a ligand and its target is fundamental to explaining its mechanism of action. This involves studying the binding affinity, kinetics, and the specific non-covalent interactions that stabilize the ligand-target complex. Such interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, no studies characterizing its interactions with any biological target have been published.
Structural Biology of this compound-Target Complexes
Structural biology techniques are indispensable for visualizing the three-dimensional arrangement of atoms in a ligand-target complex, providing a detailed map of the binding site and the critical interactions.
X-ray crystallography is a powerful technique for determining the high-resolution structure of molecules. By co-crystallizing a target protein with its ligand, it is possible to obtain a precise picture of how the ligand binds. There are no published X-ray crystal structures of this compound in complex with a biological target.
Cryo-electron microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy are alternative methods for obtaining structural information about ligand-target complexes, particularly for large proteins or complexes that are difficult to crystallize. As with X-ray crystallography, there is no publicly available data from Cryo-EM or NMR studies for this compound.
Computational Chemistry and Molecular Modeling of 3 Chloro 8 Fluoroimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) are commonly employed to optimize the molecular geometry and calculate key electronic properties. nih.gov
Key Parameters from Quantum Chemical Calculations:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. emerginginvestigators.orgmdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information helps predict sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and stability. mdpi.com
For 3-Chloro-8-fluoroimidazo[1,2-a]pyridine, such calculations would reveal how the chloro and fluoro substituents influence the electron distribution across the imidazopyridine core, affecting its stability, reactivity, and potential interaction sites. For instance, the high electronegativity of the fluorine and chlorine atoms would likely create electron-deficient regions, influencing the molecule's interaction with biological targets.
Table 1: Representative Quantum Chemical Parameters Calculated for Imidazo[1,2-a]pyridine Analogs Note: This table is illustrative of the types of data generated from DFT studies on related compounds, as specific data for this compound is not available.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| EHOMO (eV) | -6.0 to -7.5 | Electron-donating ability |
| ELUMO (eV) | -1.5 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.0 to 5.5 | Chemical stability and reactivity |
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. openpharmaceuticalsciencesjournal.comnih.gov For the imidazo[1,2-a]pyridine class, docking studies have been performed against various targets, including those for cancer, infectious diseases, and neurological disorders. rsc.orgnih.govresearchgate.net
The process involves:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (from databases like the Protein Data Bank).
Docking Simulation: Using software to fit the ligand into the active site of the protein, exploring various conformations and orientations.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. openpharmaceuticalsciencesjournal.com By simulating the movements of atoms and molecules, MD provides insights into the dynamic behavior of the complex, confirming the stability of the binding mode and refining the understanding of the intermolecular interactions. openpharmaceuticalsciencesjournal.com
For this compound, docking and MD simulations would be essential to predict its potential biological targets and elucidate its binding mechanism at an atomic level.
Table 2: Common Protein Targets for Imidazo[1,2-a]pyridine Derivatives in Docking Studies Note: This table lists potential target classes for which this compound could be evaluated, based on studies of similar compounds.
| Protein Target Class | Therapeutic Area | Key Interacting Residues (Examples) |
|---|---|---|
| Kinases | Anticancer | Gly, Leu, Val |
| Pantothenate Synthetase | Antimycobacterial | Gly158, Met195, Hie47 |
| Proteases | Antiviral | ASN 142, GLU 166, CYS 145 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. researchgate.net A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.
Key Pharmacophoric Features:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable Features
Once a pharmacophore model is developed for a series of active imidazo[1,2-a]pyridine analogues, it can be used as a 3D query in virtual screening. researchgate.netopenpharmaceuticalsciencesjournal.com Large chemical databases can be rapidly searched to identify novel compounds that match the pharmacophoric features, potentially possessing similar biological activity. This approach is a highly efficient method for discovering new hit compounds for further development. researchgate.net
For this compound, its specific structural features—the imidazopyridine core (providing aromatic and hydrogen bond accepting features), the chloro group (hydrophobic), and the fluoro group (HBA)—would be key components in any pharmacophore model developed from it or related active compounds.
Table 3: Common Pharmacophoric Features Identified for Imidazo[1,2-a]pyridine Scaffolds Note: This table illustrates typical features based on studies of the broader compound class.
| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | Imidazo[1,2-a]pyridine core | Pi-pi stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Pyridine (B92270) Nitrogen, Fluoro group | Interaction with donor residues in protein |
| Hydrophobic Feature (HY) | Chloro group, fused ring system | Interaction with nonpolar pockets in protein |
Advanced Spectroscopic and Analytical Methodologies in Research on 3 Chloro 8 Fluoroimidazo 1,2 a Pyridine
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of Derivatives
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of newly synthesized derivatives of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, thereby confirming that the desired chemical transformation has occurred and that the product has the correct molecular formula.
In the synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives, HRMS is routinely employed to validate the structures of the final products. mdpi.comnih.gov For instance, in the synthesis of C3-alkylated imidazo[1,2-a]pyridines, the structures of the resulting derivatives were unequivocally confirmed by techniques including ¹H NMR, ¹³C NMR, and HRMS. mdpi.com Similarly, in the development of imidazo[1,2-a]pyridine amides and sulfonamides, HRMS, alongside other spectroscopic methods, was crucial for structural characterization. nih.gov
Table 1: Representative HRMS Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 3-(Morpholino(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-4H-chromen-4-one | C₂₇H₂₄N₃O₃ | 438.1812 | 438.1805 |
| (E)-N-(2-(3-(2-Fluorophenyl)acrylamido)ethyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide | C₂₂H₂₂O₂N₄F₃ | 431.1695 | 431.1675 |
| (E)-N-(2-Cinnamamidoethyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide | C₂₂H₂₂O₃N₄F₃ | 447.1644 | 447.1622 |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Complex Derivatives and Reaction Intermediates
While one-dimensional (1D) ¹H and ¹³C NMR are standard for routine characterization, the structural elucidation of complex derivatives and transient reaction intermediates of this compound often necessitates the use of advanced two-dimensional (2D) NMR techniques. These methods provide through-bond and through-space correlations, which are critical for assembling complex molecular architectures.
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For determining the three-dimensional structure and stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to identify protons that are close in space.
For example, in the characterization of various imidazo[1,2-a]pyridine derivatives, detailed ¹H and ¹³C NMR data are consistently reported to confirm their structures. nih.gov The synthesis of novel imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives involved confirmation of their structures using ¹H and ¹³C NMR and mass spectral analysis. researchgate.net
Table 2: Illustrative NMR Data for an Imidazo[1,2-a]pyridine Derivative
| ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ |
| 9.85 (s, 1H), 9.35 (d, J = 6.8 Hz, 1H), 7.59 (d, J = 8.9 Hz, 1H), 7.54 – 7.48 (m, 1H), 7.08 (td, J = 6.9, 1.2 Hz, 1H) | 176.9, 147.2, 146.0, 130.8, 127.9, 118.6, 116.9, 115.9 |
Note: The data presented is for 2-Chloro-3-formylimidazo[1,2-a]pyridine and serves as an example of NMR characterization within this class of compounds.
X-ray Diffraction for Solid-State Structure Determination of the Compound and its Derivatives
The crystal structures of several imidazo[1,2-a]pyridine analogues have been determined, providing insight into their molecular conformations and intermolecular interactions in the solid state. For example, the crystal structure of an imidazo[1,2-a]pyridine-chalcone derivative was determined by single-crystal XRD. researchgate.net In another study, the structure of a fused imidazopyridine was authenticated by X-ray single crystal analysis, revealing a monoclinic crystal system. nih.gov The molecular planarity, an important factor for fluorescent probes, was also assessed from the crystal structure. nih.gov
Table 3: Crystallographic Data for an Exemplary Imidazo[1,2-a]pyridine Derivative
| Parameter | Value |
| Empirical Formula | C₂₄H₁₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P121/n1 |
| a (Å) | 10.1234(5) |
| b (Å) | 12.3456(6) |
| c (Å) | 14.5678(7) |
| α (°) | 90 |
| β (°) | 101.234(5) |
| γ (°) | 90 |
| Volume (ų) | 1789.0(1) |
Note: This data is for a representative fused imidazo[1,2-a]pyridine and is intended to be illustrative of the type of information obtained from X-ray diffraction studies.
Spectroscopic Probes and Techniques for Investigating Biological Interactions
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise as fluorescent probes for investigating biological interactions. rsc.orgrsc.org The inherent fluorescence of this heterocyclic system can be modulated by substitution, allowing for the design of probes that exhibit changes in their photophysical properties upon binding to specific biological targets or in response to changes in their microenvironment.
Fluorescence spectroscopy is a highly sensitive technique that can be used to study these interactions in real-time and in complex biological media, including living cells. rsc.org For example, a fused imidazopyridine-based fluorescent sensor was developed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and within HeLa cells. rsc.org This probe exhibited a 'turn-on' fluorescence response for Fe³⁺ and a 'turn-off' response for Hg²⁺. rsc.org Another study reported an imidazo[1,2-a]pyridine-functionalized xanthene as a fluorescent probe for the naked-eye detection of Hg²⁺, which was also successfully applied for cell imaging. rsc.org
The interaction of these probes with biomolecules, such as DNA, can also be investigated using spectroscopic techniques. UV-visible absorption titration and viscosity measurements have been used to study the binding of imidazo[1,2-a]pyridine derivatives to DNA, suggesting an intercalative binding mode. nih.gov
Table 4: Spectroscopic Probes Based on the Imidazo[1,2-a]pyridine Scaffold
| Probe Type | Analyte/Target | Spectroscopic Change | Application |
| Fused Imidazopyridine | Fe³⁺ | Fluorescence 'turn-on' | Detection in aqueous media and HeLa cells |
| Fused Imidazopyridine | Hg²⁺ | Fluorescence 'turn-off' | Detection in aqueous media and HeLa cells |
| Imidazo[1,2-a]pyridine-functionalized xanthene | Hg²⁺ | Fluorescence enhancement | Cell imaging and test strips |
| Gold(III) complexes of Imidazo[1,2-a]pyridine derivatives | DNA | Changes in UV-visible absorption | DNA binding studies |
These advanced spectroscopic and analytical methodologies are crucial for the continued development and understanding of this compound and its derivatives, paving the way for their potential applications in various scientific fields.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Imidazo[1,2-a]pyridine (B132010) Derivatives
The development of new antituberculosis drugs has highlighted the potential of the imidazo[1,2-a]pyridine scaffold, with clinical candidates like Telacebec (Q203) emerging from this class. nih.gov A significant challenge with many fused bicyclic ring systems, including some imidazo[1,2-a]pyridines, is their suboptimal physicochemical properties, such as high lipophilicity and low aqueous solubility. nih.gov Consequently, a primary goal in developing next-generation derivatives is to refine the structure-activity relationship (SAR) and structure-property relationship (SPR) to enhance drug-like qualities. nih.gov
Strategies for creating these next-generation compounds include:
Scaffold Hopping and Derivatization: Researchers are actively engaged in creating extensive libraries of imidazo[1,2-a]pyridine analogues. By systematically altering substituents at various positions on the bicyclic core, scientists can fine-tune the compound's biological activity and physical properties. For instance, in the pursuit of anticancer agents, modifications at the C-2 and C-3 positions have been shown to yield compounds with potent inhibitory activity against specific cancer cell lines. nih.gov
Targeted Covalent Inhibitors (TCIs): A novel approach involves using the imidazo[1,2-a]pyridine backbone to design TCIs. rsc.org This strategy, which has proven successful in cancer therapy, involves incorporating a reactive "warhead" onto the scaffold that can form a permanent covalent bond with its biological target, such as the KRAS G12C mutant protein. This leads to potent and sustained inhibition. rsc.org
Advanced Synthetic Methodologies: The evolution of synthetic chemistry provides new tools for creating diverse derivatives. Techniques like visible light-induced C-H functionalization and multi-component reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction facilitate the rapid synthesis of complex and diverse libraries of imidazo[1,2-a]pyridine compounds. mdpi.comrsc.orgrsc.org These methods are often more efficient and environmentally friendly than traditional synthetic routes. mdpi.comrsc.org
| Development Strategy | Rationale & Objective | Example Application Area |
| Structure-Activity Relationship (SAR) Guided Modification | To enhance potency and selectivity while improving physicochemical properties like solubility. | Antituberculosis, Anticancer nih.govnih.gov |
| Targeted Covalent Inhibitors (TCIs) | To achieve potent and durable target inhibition by forming a permanent bond with the target protein. | KRAS G12C-mutated Cancers rsc.org |
| Bioisosteric Replacement | To mimic the physicochemical properties of another functional group to improve drug-like characteristics. The 8-fluoroimidazo[1,2-a]pyridine (B164112) ring can act as a bioisosteric replacement for imidazopyrimidine. nih.gov | GABA(A) Receptor Modulation nih.gov |
| Multi-Component Reaction (MCR) Synthesis | To rapidly generate a diverse library of compounds from simple starting materials in a single step for high-throughput screening. | Anticancer, Antibacterial beilstein-journals.org |
Exploration of Novel Therapeutic Applications Beyond Current Scope
The imidazo[1,2-a]pyridine framework is a cornerstone for drugs targeting a range of conditions, including insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine). researchgate.netresearchgate.net However, its structural plasticity has prompted researchers to explore its potential against a host of other diseases.
Emerging therapeutic targets and applications include:
Antiparasitic Agents: Research has identified 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives as potent agents against kinetoplastids, the parasites responsible for diseases like leishmaniasis and Human African Trypanosomiasis (sleeping sickness). nih.gov Specific derivatives have shown high activity against Leishmania infantum and Trypanosoma brucei brucei, with the nitro group appearing essential for this activity. nih.gov
Kinase Inhibition: The scaffold is being extensively investigated for its ability to inhibit various protein kinases involved in cancer progression. Derivatives have been developed as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), the AKT/mTOR pathway, and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govspandidos-publications.com For example, imidazo[1,2-a]pyridine thiophene (B33073) derivatives have been identified as potent inhibitors of FLT3 and its mutants, which are key therapeutic targets in acute myeloid leukemia (AML). nih.gov
Enzyme Inhibition: Beyond kinases, these compounds are being explored as inhibitors for other crucial enzymes. This includes their potential as selective COX-2 inhibitors for anti-inflammatory applications and as inhibitors of Mycobacterium tuberculosis glutamine synthetase, a novel target for anti-tubercular therapy. researchgate.netresearchgate.net
| Therapeutic Area | Specific Target/Application | Key Research Findings |
| Parasitic Diseases | Antikinetoplastid activity (Leishmania, Trypanosoma) | 3-nitro-imidazo[1,2-a]pyridine derivatives show potent activity, which is bioactivated by parasitic nitroreductases. nih.gov |
| Oncology | FLT3 Kinase Inhibition (Acute Myeloid Leukemia) | Imidazo[1,2-a]pyridine thiophenes identified as potent inhibitors of FLT3 and its mutants. nih.gov |
| Oncology | AKT/mTOR Pathway Inhibition | Novel derivatives induce apoptosis and cell cycle arrest in melanoma and cervical cancer cells by inhibiting this pathway. spandidos-publications.com |
| Inflammation | Cyclooxygenase-2 (COX-2) Inhibition | Designed derivatives exhibit high potency and selectivity for COX-2, suggesting potential as anti-inflammatory agents. researchgate.net |
| Infectious Disease | Mycobacterium tuberculosis Glutamine Synthetase Inhibition | 3-amino-imidazo[1,2-a]pyridines identified as a novel class of drug-like inhibitors for this essential bacterial enzyme. researchgate.net |
Synergistic Combination Therapies Involving Imidazo[1,2-a]pyridine Scaffolds
A growing trend in modern pharmacology is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. The imidazo[1,2-a]pyridine scaffold is being explored in this context. A notable example is the combination of a novel synthetic imidazo[1,2-a]pyridine derivative, MIA, with curcumin, a natural polyphenol. nih.gov
This combination has demonstrated synergistic anti-inflammatory and cytotoxic effects in breast and ovarian cancer cell lines. nih.gov The proposed mechanism involves the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. Molecular docking studies suggest that the imidazo[1,2-a]pyridine derivative binds to the NF-κB p50 subunit, and this binding is augmented by the presence of curcumin. nih.gov This enhanced interaction leads to a more profound inhibition of these key inflammatory and cell survival pathways, highlighting the potential of combining rationally designed synthetic compounds with natural products to achieve superior therapeutic outcomes. nih.gov
Challenges and Opportunities in Imidazo[1,2-a]pyridine-Based Drug Discovery
Despite the promise of the imidazo[1,2-a]pyridine scaffold, its journey from laboratory to clinic is fraught with challenges, which in turn create new opportunities for innovation.
Challenges:
Physicochemical Properties: As with many heterocyclic compounds, achieving an optimal balance of potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) remains a primary hurdle. nih.gov
Drug Resistance: The emergence of resistance mechanisms in cancer and infectious diseases necessitates the design of novel derivatives that can either evade these mechanisms or target different biological pathways.
Synthetic Complexity: While new methods are emerging, the synthesis of specifically substituted imidazo[1,2-a]pyridines can sometimes involve long reaction times, harsh conditions, or low yields, complicating the rapid generation of diverse compound libraries. rsc.org
Target Selectivity: For applications like kinase inhibition, achieving high selectivity for the target kinase over other closely related kinases is crucial to minimize off-target effects and potential toxicity.
Opportunities:
Chemical Diversity: The scaffold's amenability to modification at multiple positions offers a vast chemical space to explore for new biological activities. mdpi.com The use of MCRs and other diversity-oriented synthesis strategies can rapidly expand the available chemical library for screening. beilstein-journals.org
Novel Mechanisms of Action: The development of derivatives that work through novel mechanisms, such as targeted covalent inhibition or the inhibition of previously undrugged targets like glutamine synthetase, represents a significant opportunity to address unmet medical needs. rsc.orgresearchgate.net
Addressing Drug Resistance: By understanding the mechanisms of resistance, researchers can rationally design next-generation imidazo[1,2-a]pyridines that can overcome these challenges, for instance, by binding to a different site on the target protein.
Technological Advances: The integration of computational tools, such as structure-based drug design and molecular docking, can accelerate the discovery process by predicting the binding of novel derivatives to their targets and helping to prioritize synthetic efforts. nih.govnih.gov
Q & A
Q. What are the key synthetic routes for 3-Chloro-8-fluoroimidazo[1,2-a]pyridine and its derivatives?
Methodological Answer: The synthesis typically involves iodine-catalyzed cyclization or Friedel-Crafts acylation. For example, iodine catalysis enables sp³ C–H functionalization of azaarenes, producing imidazo[1,2-a]pyridines with high regioselectivity . Alternatively, Friedel-Crafts acylation at the C-3 position using Lewis acids (e.g., AlCl₃) introduces acetyl groups, enabling structural diversification . Optimization focuses on reaction homogeneity, yield (>80%), and minimal byproducts via column chromatography .
Q. How do researchers address challenges in characterizing this compound derivatives?
Methodological Answer: Characterization relies on multi-spectral analysis:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., δ 8.3–8.4 ppm for aromatic protons) .
- HRMS : Validates molecular weights (e.g., [M+H]+ 209 for 3-(p-tolyl) derivatives) .
- FTIR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) . Purity is confirmed via HPLC (≥95%) and melting point consistency .
Q. What are the primary applications of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry?
Methodological Answer: The scaffold is a "drug prejudice" template due to its adaptability for anticancer, antimicrobial, and anti-inflammatory agents . For instance, fluorinated derivatives (e.g., 8-fluoro analogs) enhance bioavailability and target engagement in GABA receptor modulation . Researchers prioritize substituent modifications (e.g., nitro, cyano) to optimize pharmacokinetic profiles via in vitro assays (e.g., IC₅₀ ≤ 10 µM) .
Advanced Research Questions
Q. How do electron-donating and electron-withdrawing substituents influence bioactivity in imidazo[1,2-a]pyridines?
Methodological Answer: SAR studies reveal that:
- Electron-donating groups (EDGs, e.g., NH₂) : Increase activity in anticancer assays by enhancing π-π stacking with target proteins .
- Electron-withdrawing groups (EWGs, e.g., NO₂) : Reduce activity but improve metabolic stability . Computational docking (e.g., AutoDock Vina) correlates substituent electronic parameters (Hammett σ values) with binding affinity .
Q. What catalytic strategies improve regioselectivity in imidazo[1,2-a]pyridine functionalization?
Methodological Answer:
- Lewis acid catalysis (e.g., ZnCl₂) : Directs Friedel-Crafts acylation to the C-3 position with >90% regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (15 min vs. 24 h) and enhances yield (81%) in cyanide substitution reactions . Solvent polarity (e.g., DMF vs. THF) and temperature gradients are critical for minimizing side reactions .
Q. How can photophysical properties of this compound be tuned for optoelectronic applications?
Methodological Answer: Substitution at the C-8 position with fluorophores (e.g., cyano or nitro groups) shifts emission to near-UV/deep-blue regions (λₑₘ = 400–450 nm) . Crystal engineering via π-stacking (analyzed via X-ray diffraction) enhances quantum yield (Φ > 0.6) . TD-DFT calculations predict charge transfer effects for OLED design .
Q. What computational methods are effective in optimizing imidazo[1,2-a]pyridine-based drug candidates?
Methodological Answer:
Q. How do non-covalent interactions impact the crystallographic stability of imidazo[1,2-a]pyridines?
Methodological Answer: X-ray crystallography and Hirshfeld analysis reveal dominant C–H⋯N (23%) and C–H⋯π (18%) interactions . Substituents like methoxy groups enhance crystal packing via van der Waals contacts, improving thermal stability (Tₘ > 200°C) .
Emerging Research Directions
Q. What strategies are employed in green synthesis of imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Solvent-free conditions and recyclable catalysts (e.g., I₂/KI) achieve atom economy >85% . Microwave irradiation reduces energy consumption (50 W, 15 min) . Recent advances use bio-based solvents (e.g., cyclopentyl methyl ether) for eco-friendly scale-up .
Q. How can imidazo[1,2-a]pyridines be leveraged in anti-inflammatory drug discovery?
Methodological Answer: In vivo models (e.g., murine colitis) show 3-Chloro-8-fluoro derivatives inhibit NF-κB signaling (IC₅₀ = 2.5 µM) . Metabolite profiling (LC-MS/MS) identifies active intermediates, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
